Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-
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Overview
Description
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 3-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- prevents the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- is unique compared to other pyrrolopyridine derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound also exhibits inhibitory activity against FGFRs but has different substituents that may affect its potency and selectivity.
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their biological targets and applications.
Properties
CAS No. |
858116-70-8 |
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Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-11-4-2-3-9(5-11)14(19)13-8-18-15-12(13)6-10(16)7-17-15/h2-8H,1H3,(H,17,18) |
InChI Key |
OKQFAXUYZWQTBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=C(C=N3)Br |
Origin of Product |
United States |
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